Phosphoric acid, isodecyl ester
Overview
Description
Phosphoric acid, isodecyl ester is an organic compound derived from phosphoric acid and isodecyl alcohol. It is a type of phosphate ester, which are compounds formed by the reaction of phosphoric acid with alcohols. These esters are significant in various biochemical processes and industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid, isodecyl ester can be synthesized through the esterification reaction between phosphoric acid and isodecyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the formation of the ester .
Industrial Production Methods: In industrial settings, the production of phosphoric acid esters often involves the use of continuous reactors where phosphoric acid and isodecyl alcohol are continuously fed into the reactor, and the ester is continuously removed. This method enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, isodecyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back into phosphoric acid and isodecyl alcohol.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Hydrolysis: Phosphoric acid and isodecyl alcohol.
Oxidation: Depending on the oxidizing agent, various oxidized products can be formed.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Phosphoric acid, isodecyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, isodecyl ester involves its ability to form stable complexes with various molecules. This property is particularly useful in catalysis and drug delivery systems. The ester can interact with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
- Phosphoric acid, isodecyl diphenyl ester
- Phosphoric acid, isodecyl methyl ester
- Phosphoric acid, isodecyl ethyl ester
Comparison: Phosphoric acid, isodecyl ester is unique due to its specific alkyl chain length and branching, which influence its solubility, reactivity, and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications .
Properties
IUPAC Name |
8-methylnonan-1-ol;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.H3O4P/c1-10(2)8-6-4-3-5-7-9-11;1-5(2,3)4/h10-11H,3-9H2,1-2H3;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGDIFCKFFCXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCO.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56572-86-2 | |
Record name | Phosphoric acid, isodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056572862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, isodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, isodecyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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